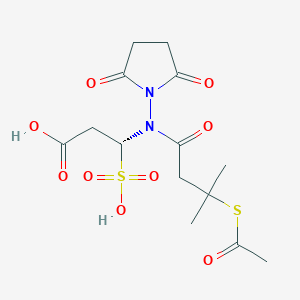
Satmbba
Description
Satmbba is a specialized chemical compound used primarily in biochemical research. This compound is known for its ability to form stable linkages with proteins and other biomolecules, making it a valuable tool in various scientific applications.
Properties
CAS No. |
131068-49-0 |
|---|---|
Molecular Formula |
C14H20N2O9S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1 |
InChI Key |
SPIFUBACRDHOKS-GFCCVEGCSA-N |
SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Isomeric SMILES |
CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Canonical SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Other CAS No. |
131068-49-0 |
Synonyms |
SATMBBA sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Satmbba undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiol group, leading to the formation of disulfides.
Reduction: The compound can be reduced to break disulfide bonds, regenerating the thiol group.
Substitution: The succinimidyl ester group can react with amines to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like primary amines. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, amides, and thiol-containing derivatives, which are useful in various biochemical applications.
Scientific Research Applications
Satmbba is widely used in scientific research, including:
Chemistry: It is used as a cross-linking agent to study protein-protein interactions.
Biology: The compound is employed in labeling and modifying biomolecules for imaging and tracking studies.
Medicine: It has applications in drug delivery systems, where it helps in attaching therapeutic agents to targeting molecules.
Industry: The compound is used in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism by which sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with primary amines, forming stable amide bonds, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions enable the compound to modify and stabilize proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Another cross-linking agent with similar applications but different structural features.
Sulfosuccinimidyl-N-succinimidyl-4-(5-nitro-2-pyridyldithio)pentanoate: A thiol-sensitive linker used in antibody-drug conjugates.
Uniqueness
Satmbba is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to form both amide and disulfide bonds makes it particularly valuable in complex biochemical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


